An In-depth Technical Guide to 3-Iodo-1-propanol
An In-depth Technical Guide to 3-Iodo-1-propanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Iodo-1-propanol (CAS Number: 627-32-7), a key building block in organic synthesis. Its utility in the development of novel pharmaceuticals and functional materials makes a thorough understanding of its properties and reactivity essential for researchers in these fields.
Chemical Identity and Physical Properties
3-Iodo-1-propanol is a halogenated primary alcohol.[1] Its structure, featuring a reactive iodine atom and a versatile hydroxyl group, makes it a valuable intermediate in a wide range of chemical transformations.[2][3]
Table 1: Physicochemical Properties of 3-Iodo-1-propanol
| Property | Value | Source |
| CAS Number | 627-32-7 | [1][4][5][6][7][8] |
| Molecular Formula | C₃H₇IO | [1][4][5] |
| Molecular Weight | 185.99 g/mol | [1][4][5][7] |
| IUPAC Name | 3-iodopropan-1-ol | [1][8] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.942 g/mL at 25 °C | [1][7][9] |
| Boiling Point | 115 °C at 38 mmHg | [1][7][10][] |
| Refractive Index | n20/D 1.556 | [7][10] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [7] |
| Solubility | Soluble in water and organic solvents | [1] |
Synthesis
A common method for the synthesis of 3-Iodo-1-propanol is through a Finkelstein reaction, where a less reactive halogen is substituted by iodide. A typical laboratory-scale synthesis involves the reaction of 3-chloro-1-propanol (B141029) with sodium iodide in acetone (B3395972).[4]
Experimental Protocol: Synthesis of 3-Iodo-1-propanol from 3-Chloro-1-propanol [4]
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Reaction Setup: A 500 mL, 3-necked round-bottomed flask is equipped with a condenser and a temperature probe.
-
Charging the Flask: The flask is charged with 100.0 g (1.06 moles) of 3-chloro-1-propanol.
-
Addition of Reagents: A solution of 1.58 g (1.06 moles) of sodium iodide in 200 mL of acetone is added to the flask. An immediate formation of a white precipitate (sodium chloride) is observed.
-
Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 72 hours.
-
Work-up: The solution is allowed to cool to room temperature. The sodium chloride precipitate is removed by vacuum filtration.
-
Purification: The resulting product is purified by distillation. The main fraction is collected at 112-116 °C under a reduced pressure of 29.5 in Hg.
-
Yield and Characterization: This procedure typically yields around 124 g (63%) of 3-iodo-1-propanol, which can be identified by ¹H and ¹³C NMR spectroscopy.
Chemical Reactivity and Applications
The synthetic utility of 3-Iodo-1-propanol stems from the reactivity of its two functional groups: the primary alkyl iodide and the primary alcohol.[3]
-
Carbon-Iodine Bond Reactivity: The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution (SN2) reactions. This allows for the easy introduction of a variety of nucleophiles at the C3 position.[3]
-
Hydroxyl Group Reactivity: The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, or conversion to an ether or an ester.[3]
This dual functionality makes 3-Iodo-1-propanol a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] In the context of drug development, it serves as a key intermediate for introducing a three-carbon chain with a terminal hydroxyl group, which can be further functionalized.[2] It is also used in material science, for example, as a component in composite gel polymer electrolytes for dye-sensitized solar cells.[1]
Safety and Handling
3-Iodo-1-propanol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.[12]
Table 2: GHS Hazard Information for 3-Iodo-1-propanol
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Source:[12]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and/or a face shield.[7][13]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[7][13]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]
Handling and Storage:
-
Store in a cool, well-ventilated place.[13]
-
Keep the container tightly closed.[13]
-
Store locked up.[12]
-
Keep away from heat, sparks, and open flames.[13]
-
Incompatible materials include strong oxidizing agents and strong acids.[13]
In case of spills, dampen the material with water and transfer it to a suitable container. Contaminated surfaces should be washed with a soap and water solution.[14] For detailed first aid measures, consult the Safety Data Sheet (SDS).[12]
References
- 1. Buy 3-Iodo-1-propanol | 627-32-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Iodo-1-propanol | 627-32-7 | Benchchem [benchchem.com]
- 4. 3-Iodopropanol synthesis - chemicalbook [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. 3-碘-1-丙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Iodo-1-propanol | C3H7IO | CID 69390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. 3-IODO-1,2-PROPANEDIOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
